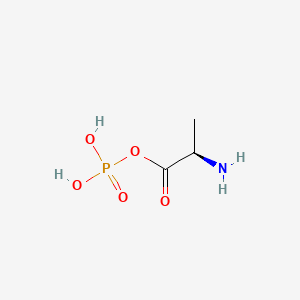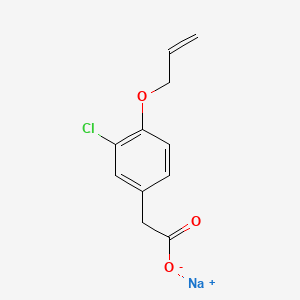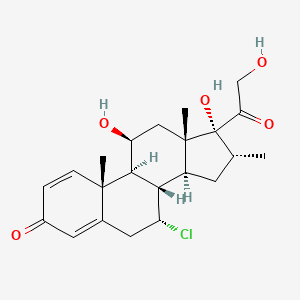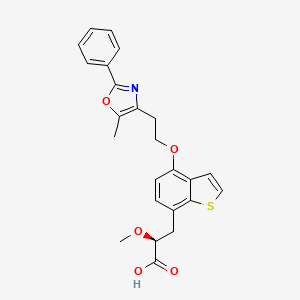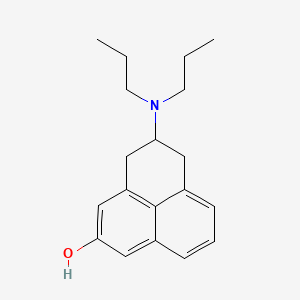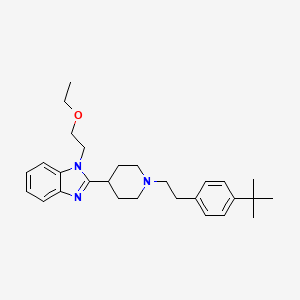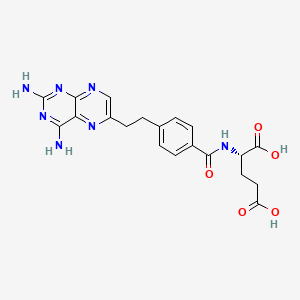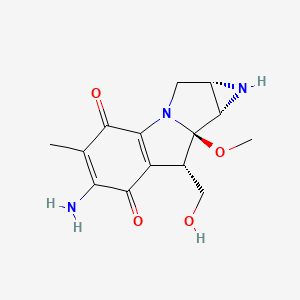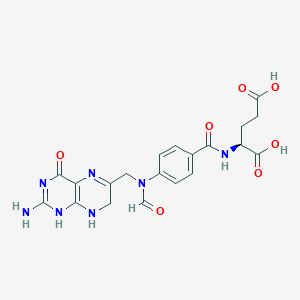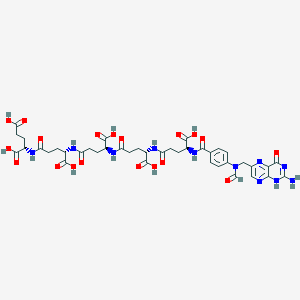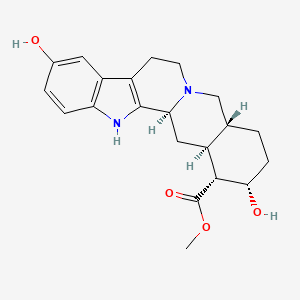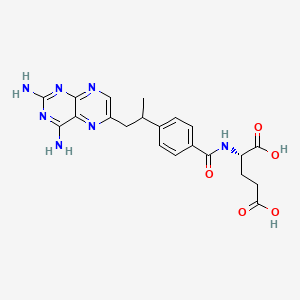
3-(2-Bromoacetamido)propanoic acid
Übersicht
Beschreibung
“3-(2-Bromoacetamido)propanoic acid” is a compound containing a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
The synthesis of 3-bromopropionic acid mainly comprises two methods of acrylonitrile addition hydrolysis and 2-cyanoethanol halohydrolysis .
Molecular Structure Analysis
The molecular formula of “3-(2-Bromoacetamido)propanoic acid” is C5H8BrNO3 . The molecular weight is 210 .
Chemical Reactions Analysis
The bromide (Br) in “3-(2-Bromoacetamido)propanoic acid” is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Physical And Chemical Properties Analysis
The molecular weight of “3-(2-Bromoacetamido)propanoic acid” is 210 . It is non-PEG and non-cleavable . The storage condition is -20 ° C .
Wissenschaftliche Forschungsanwendungen
Organometallic Derivatives
3-(2-Bromoacetamido)propanoic acid is involved in the synthesis of organotellurium(IV) and organoselenium(I/II) derivatives. These derivatives, characterized through techniques like NMR spectroscopy and mass spectrometry, exhibit interesting supramolecular assembly and secondary bonding interactions (Singh, Singh, & Butcher, 2018).
Antitumor Properties
This compound is used in the synthesis of various derivatives with antitumor properties. Certain compounds synthesized through reactions involving 2-bromo analogues of 3-(2-Bromoacetamido)propanoic acid demonstrated considerable in vitro antitumor properties against human tumor cell lines, including breast cancer (Girgis, Hosni, & Barsoum, 2006).
Synthesis of Beta-Lactamase Inhibitors
It is crucial in the synthesis of labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a beta-lactamase inhibitor. This synthesis is significant for pharmacological studies to understand the action mechanism of these inhibitors in the body (Maleki et al., 2019).
Synthesis of Triazole Derivatives
3-(2-Bromoacetamido)propanoic acid is involved in the synthesis of triazole derivatives. These are synthesized through reactions with sodium azide and phenylacetylene, demonstrating the compound's versatility in organic synthesis (Pokhodylo, Savka, & Obushak, 2017).
Synthesis of Analgesics and Anti-inflammatory Compounds
This compound is used in the synthesis of phenanthrylalkanoic acids, which possess analgesic and anti-inflammatory properties comparable to Fenbufen, highlighting its potential in pharmaceutical applications (Eirín et al., 1987).
Synthesis of Antidiabetic Agents
3-(2-Bromoacetamido)propanoic acid plays a role in synthesizing new indole-based hybrid oxadiazole scaffolds with potent antidiabetic properties. These compounds exhibit significant α-glucosidase enzyme inhibition, important for diabetes treatment (Nazir et al., 2018).
Anti-Aging Skin Care Applications
The compound is also used in the preparation of anti-aging skin care compositions due to its biological properties, demonstrating its versatility in cosmetic applications (Wawrzyniak, Celewicz, & Barciszewski, 2016).
Wirkmechanismus
Target of Action
3-(2-Bromoacetamido)propanoic acid is a compound containing a bromide group and a terminal carboxylic acid . The primary targets of this compound are proteins with primary amine groups . These proteins play a crucial role in various biological processes, including cell signaling, enzymatic reactions, and structural functions.
Mode of Action
The bromide (Br) in 3-(2-Bromoacetamido)propanoic acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows the compound to bind to its protein targets, potentially altering their function.
Pharmacokinetics
Its molecular weight (2100) and non-PEG nature suggest it may have different bioavailability and distribution characteristics compared to larger, PEGylated compounds .
Action Environment
The action, efficacy, and stability of 3-(2-Bromoacetamido)propanoic acid can be influenced by various environmental factors. For instance, the presence of activators (e.g., EDC, or HATU) is necessary for the compound to form stable amide bonds with primary amines . Additionally, the compound’s storage condition (-20°C) and shipping at ambient temperature suggest that temperature could also affect its stability .
Safety and Hazards
When handling “3-(2-Bromoacetamido)propanoic acid”, one should not breathe dust/fume/gas/mist/vapors/spray . It is recommended to wear personal protective equipment/face protection . Avoid contact with skin and eyes . Do not ingest . If swallowed then seek immediate medical assistance . Keep containers tightly closed in a dry, cool and well-ventilated place .
Eigenschaften
IUPAC Name |
3-[(2-bromoacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKDIPSSLZFIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571015 | |
| Record name | N-(Bromoacetyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoacetamido)propanoic acid | |
CAS RN |
89520-11-6 | |
| Record name | N-(2-Bromoacetyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89520-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Bromoacetyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



